ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group, a sulfanyl-acetamido linker, and a thiophene-2-carboxamide moiety. This compound’s structural complexity suggests utility in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, given the pharmacological relevance of triazole derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S2/c1-3-36-25(34)17-10-12-18(13-11-17)28-23(32)16-38-26-30-29-22(15-27-24(33)21-9-6-14-37-21)31(26)19-7-4-5-8-20(19)35-2/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFZEUZFHNWYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the thiophene ring: This step may involve a formylation reaction followed by a condensation reaction to introduce the thiophene moiety.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the benzoate ester: This step typically involves esterification of the corresponding benzoic acid derivative with ethanol under acidic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium hydride (NaH), alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the thiophene and methoxyphenyl groups can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
Several analogues share the 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Structural Differences:
- The target compound integrates a thiophene-2-carboxamide group, which may enhance π-π stacking with aromatic residues in enzyme active sites compared to chlorophenyl or fluorophenyl substituents .
- The ethyl benzoate moiety increases lipophilicity (clogP ≈ 3.5) relative to methyl esters or amides (e.g., clogP ≈ 2.8 for acetamide derivatives) .
Computational Similarity Analysis
- Tanimoto Coefficient (Tc): Using Morgan fingerprints, the target compound shows moderate similarity (Tc = 0.65–0.72) to triazole-based antimicrobial agents like 2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide .
Bioactivity and Pharmacokinetics
- Antiviral Potential: Triazole-Schiff base hybrids () inhibit viral replication (e.g., cucumber mosaic virus) at 500 mg/L, suggesting the target compound may share similar mechanisms .
- ADME Properties: The ethyl ester group may slow hydrolysis compared to methyl esters, prolonging half-life. Predicted logS (-4.2) indicates moderate aqueous solubility, aligning with analogues .
Biological Activity
Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a triazole ring and a thiophene moiety. Compounds of this structure have garnered attention in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes:
- An ethyl ester group
- A benzoate moiety
- A triazole ring with a thiophenyl substituent
- An acetamido group
Antimicrobial Properties
Recent studies on similar triazole derivatives have demonstrated significant antimicrobial activities against various pathogens. For instance, compounds with a triazole-thiophene structure have shown promising results in inhibiting bacterial growth. A study indicated that derivatives of 1,2,4-triazoles exhibited minimum inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against several bacterial strains, suggesting that this compound may possess similar properties .
Antifungal Activity
Compounds containing the triazole ring are well-known for their antifungal properties. In comparative studies, triazole derivatives have shown antifungal activity with MICs from 0.6 to 4.8 µM against common fungal pathogens. This suggests that the compound may also be effective in treating fungal infections .
Anticancer Effects
The mercapto-substituted triazoles have been reported to exhibit chemopreventive and chemotherapeutic effects on cancer cells. Research indicates that certain derivatives can induce apoptosis in cancer cell lines while sparing non-cancerous cells . The ability of this compound to inhibit tumor growth could be attributed to its structural components that facilitate interaction with biological targets involved in cell proliferation.
Study on Antimicrobial Activity
In a study conducted by researchers focusing on 1,2,4-triazole derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were evaluated using standard broth microdilution methods to determine their MIC values.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 1.5 | E. coli |
| Triazole Derivative B | 3.0 | S. aureus |
| Ethyl Triazole (Target Compound) | TBD | TBD |
Study on Anticancer Activity
A separate investigation into the anticancer properties of various triazoles revealed that certain derivatives could inhibit the proliferation of breast and lung cancer cell lines effectively. The study employed cell viability assays to assess the efficacy of these compounds.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative C | 10 | MCF7 (Breast Cancer) |
| Triazole Derivative D | 15 | A549 (Lung Cancer) |
| Ethyl Triazole (Target Compound) | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
